Home > Products > Screening Compounds P82354 > N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide - 1421462-39-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Catalog Number: EVT-3107298
CAS Number: 1421462-39-6
Molecular Formula: C17H14F3N5O
Molecular Weight: 361.328
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a novel small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) specifically designed for topical ocular delivery. [] This compound belongs to the aminopyrimidine chemical class and is being investigated as a potential therapy for neovascular age-related macular degeneration. []

Mechanism of Action

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide acts as a potent and selective VEGFR-2 inhibitor. [] VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. By inhibiting VEGFR-2, the compound is designed to suppress the abnormal blood vessel growth associated with neovascular age-related macular degeneration. []

Applications

The primary scientific application of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is as a potential therapy for neovascular age-related macular degeneration. [] Its development involved utilizing in vivo models of choroidal neovascularization (CNV) to establish the structure-activity relationship for efficacy after topical administration. []

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

  • Compound Description: This compound is a multidentate N-donor ligand capable of complexing with metal ions. It is structurally similar to the central scaffold of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl) benzamide, sharing the 3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine core. In the studied research, it formed a copper(II) complex, [CuLCl2], with a distorted square-pyramidal geometry. []
  • Relevance: This compound is structurally related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl) benzamide due to the presence of the shared (3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine core structure. The primary difference lies in the substitution on the pyrimidine ring, with the related compound having an amine group at the 4-position and a 2-pyridyl group at the 2-position, while the target compound features a benzamide substituent at the 5-position. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

  • Compound Description: This pyrazolylpyrimidine derivative exhibited strong herbicidal activity, particularly against the root growth of Pennisetum alopecuroides L, with an IC50 of 1.90 mg L-1. []

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

  • Compound Description: This pyrazolylpyrimidine derivative displayed significant herbicidal activity, notably inhibiting chlorophyll levels in Pennisetum alopecuroides L seedlings with an IC50 of 3.14 mg L-1. []
  • Relevance: Similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, this compound belongs to the pyrazolylpyrimidine class and contains a trifluoromethyl group on the pyrazole ring. The structural differences lie in the pyrimidine substituents. This related compound has a methyl group at the 2-position and a propargyloxy group at the 6-position, whereas the target compound has a 3-(trifluoromethyl)benzamide substituent at the 5-position and a 3,5-dimethylpyrazole at the 2-position of the pyrimidine. []

(S)-5-(4-hydroxy-4-methylisoxazolidine-2-carbonyl)-1-isopropyl-3-methyl-6-((3-methyl-5- (trifluoromethyl)-1H-pyrazol-4-yl)methyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AZD3965)

  • Compound Description: AZD3965 is a potent monocarboxylate transporter 1 (MCT1) inhibitor. In studies, it effectively reduced the toxicodynamic effects of γ-hydroxybutyric acid (GHB) by increasing its renal clearance. []
  • Relevance: Although structurally distinct from N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, AZD3965 shares the presence of a 3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl subunit. This shared fragment suggests a potential connection in terms of their synthesis or potential for interacting with similar biological targets. []

6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[[(4S)-4-hydroxy-2-isoxazolidinyl]carbonyl]- 3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (AR-C155858)

  • Compound Description: AR-C155858 acts as a potent monocarboxylate transporter 1 (MCT1) inhibitor. It has demonstrated efficacy in reducing the toxicodynamic effects of γ-hydroxybutyric acid (GHB) by enhancing GHB's renal clearance. []
  • Relevance: While structurally diverse compared to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide, AR-C155858 notably contains a 3,5-dimethyl-1H-pyrazol-4-yl moiety within its structure. This shared fragment suggests potential links in their synthetic pathways or potential interactions with similar biological targets. []

Properties

CAS Number

1421462-39-6

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide

Molecular Formula

C17H14F3N5O

Molecular Weight

361.328

InChI

InChI=1S/C17H14F3N5O/c1-10-6-11(2)25(24-10)16-21-8-14(9-22-16)23-15(26)12-4-3-5-13(7-12)17(18,19)20/h3-9H,1-2H3,(H,23,26)

InChI Key

LORSMTJYDCJOSW-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.